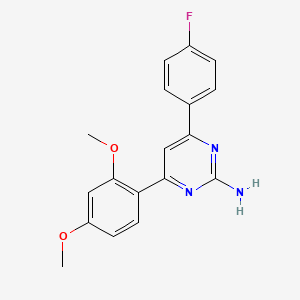
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (also known as CPMP) is a heterocyclic organic compound that has found a variety of applications in the scientific research field. CPMP is a derivative of pyrimidine and contains both a phenyl and methoxy group. CPMP is known to be a potent inhibitor of a number of enzymes and has been studied extensively for its potential use in drug development and other medical applications.
科学的研究の応用
CPMP has been extensively studied for its potential applications in the scientific research field. CPMP is known to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. CPMP has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
作用機序
CPMP is believed to act as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. Inhibition of these enzymes is believed to be responsible for CPMP’s anti-inflammatory and anticancer effects. CPMP is also believed to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is responsible for the production of arachidonic acid, a precursor to the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
CPMP has been shown to have a variety of biochemical and physiological effects. CPMP has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins, leukotrienes, and thromboxanes. CPMP has also been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in certain types of cancer cells.
実験室実験の利点と制限
CPMP has a number of advantages for use in lab experiments. CPMP is relatively inexpensive and easy to synthesize, and it has a high degree of purity. CPMP is also a potent inhibitor of a number of enzymes, making it ideal for use in enzyme inhibition studies. The main limitation of CPMP is that it is not approved for use in humans, so it cannot be used in clinical trials.
将来の方向性
The future of CPMP is promising. CPMP has been studied extensively for its potential use in the treatment of cancer, and it is possible that CPMP could be developed into a viable anticancer drug. CPMP could also be studied further for its potential use as an anti-inflammatory agent. Additionally, CPMP could be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, CPMP could be studied further for its potential use as an inhibitor of enzymes involved in the production of pro-inflammatory molecules, such as phospholipase A2 (PLA2).
合成法
CPMP can be synthesized in a variety of ways. One of the most common methods involves the reaction of 3-chloroaniline with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 80%. Another method involves the reaction of 3-chloroaniline with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 91%.
特性
IUPAC Name |
4-(3-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGQWKZFUQEOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














